

Spectral Analysis of Methyl Isodrimeninol: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl isodrimeninol	
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This technical guide provides a comprehensive overview of the spectral data for **Methyl isodrimeninol**, a methylated derivative of the naturally occurring drimane sesquiterpenoid, isodrimeninol. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the identification and characterization of this compound.

Introduction to Methyl Isodrimeninol

Methyl isodrimeninol (CAS: 442851-27-6) is a derivative of isodrimeninol, a compound found in various natural sources, including the bark of Drimys winteri.[1][2] With a molecular formula of C₁₆H₂₆O₂, its structure is characterized by a drimane skeleton with a methoxy group. The precise location of this methylation is crucial for its chemical properties and biological activity. Based on its SMILES string (CO[C@@H]1OCC2=CC[C@H]3C(C)(C)CCC[C@]3(C) [C@@H]12), the methyl group is attached to the oxygen at the C-11 position of the isodrimeninol core.

Predicted and Experimental Spectral Data

The following sections present the predicted and known spectral data for **Methyl isodrimeninol**. The NMR data for the parent compound, isodrimeninol, is sourced from the work of Rodriguez et al. (2005), which provides a complete ¹H and ¹³C NMR data assignment for several drimane sesquiterpenoids.[3][4][5][6][7]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **Methyl isodrimeninol** are based on the experimental data of isodrimeninol, with adjustments for the methylation at the C-11 hydroxyl group.

Table 1: ¹H NMR Spectral Data of Isodrimeninol and Predicted Shifts for **Methyl Isodrimeninol** (in CDCl₃)



Atom No.	Isodrimeninol ¹H Chemical Shift (ppm)	Predicted Methyl Isodrimeninol ¹H Chemical Shift (ppm)	Multiplicity
1α	1.45	1.45	m
1β	1.65	1.65	m
2α	1.55	1.55	m
2β	1.75	1.75	m
3α	1.25	1.25	m
3β	1.40	1.40	m
5α	1.10	1.10	dd (12.0, 2.0)
6α	1.95	1.95	m
6β	2.10	2.10	m
7	5.40	5.40	t (3.5)
11	4.95	~4.80	S
12α	3.70	3.70	d (8.0)
12β	3.90	3.90	d (8.0)
13	0.85	0.85	s
14	0.88	0.88	s
15	0.92	0.92	s
OCH ₃	-	~3.30	S

Table 2: ¹³C NMR Spectral Data of Isodrimeninol and Predicted Shifts for **Methyl Isodrimeninol** (in CDCl₃)



Atom No.	Isodrimeninol ¹³ C Chemical Shift (ppm)	Predicted Methyl Isodrimeninol ¹³ C Chemical Shift (ppm)
1	39.5	39.5
2	18.5	18.5
3	42.0	42.0
4	33.5	33.5
5	55.0	55.0
6	24.5	24.5
7	120.0	120.0
8	139.0	139.0
9	60.0	60.0
10	37.0	37.0
11	98.0	~105.0
12	65.0	65.0
13	21.5	21.5
14	33.0	33.0
15	15.0	15.0
OCH₃	-	~55.0

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl isodrimeninol** is expected to show characteristic absorptions for its functional groups. The absence of a broad O-H stretching band and the presence of C-O stretching bands are key features.

Table 3: Predicted Characteristic IR Absorptions for Methyl Isodrimeninol



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (sp³) stretch	2850-2960	Strong
C=C stretch	~1630	Medium
C-O stretch (ether)	1080-1150	Strong

Mass Spectrometry (MS)

The mass spectrum of **Methyl isodrimeninol** will show the molecular ion peak and characteristic fragmentation patterns of the drimane skeleton.

Table 4: Predicted Key Mass Spectrometry Fragments for Methyl Isodrimeninol

m/z	Interpretation
266	[M] ⁺ (Molecular Ion)
251	[M - CH₃] ⁺
235	[M - OCH ₃] ⁺
Various	Fragmentation of the drimane core

Experimental Protocols

The following sections outline the general experimental protocols for obtaining the spectral data of drimane sesquiterpenoids like **Methyl isodrimeninol**.

NMR Spectroscopy

High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are typically recorded on a spectrometer operating at 400 MHz or higher.[8] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[8] For ¹³C NMR, a sufficient relaxation delay is employed to ensure accurate integration, if required.



Infrared (IR) Spectroscopy

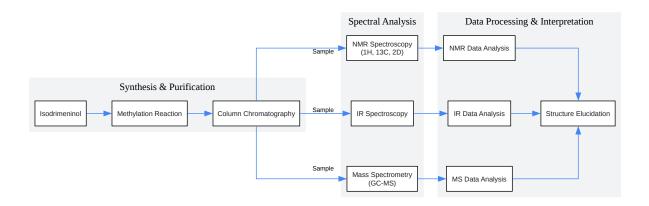
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[9] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[10] The sample is introduced into the GC, which separates the components before they enter the mass spectrometer for ionization and fragmentation.

Workflow and Signaling Pathway Diagrams

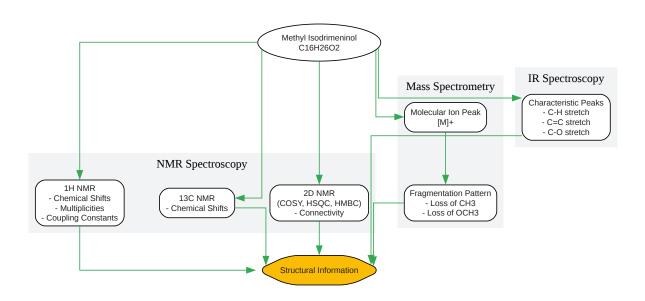
To visualize the experimental and analytical processes, the following diagrams are provided in Graphviz DOT language.



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Figure 1. Experimental workflow for the synthesis and spectral analysis of **Methyl** isodrimeninol.



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Figure 2. Logical relationship of spectral data to the structure of **Methyl isodrimeninol**.

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